5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid
Description
Properties
Molecular Formula |
C11H9NO5 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-16-9-3-2-6(4-8(9)13)10-5-7(11(14)15)12-17-10/h2-5,13H,1H3,(H,14,15) |
InChI Key |
DVJCSFONHJUIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-oxo-4-methoxyphenyl)isoxazole-3-carboxylic acid.
Reduction: Formation of 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid with structurally related isoxazole-3-carboxylic acid derivatives:
Key Observations
Substituent Position and Reactivity :
- Methoxy Groups : Derivatives with para-methoxy substituents (e.g., 4-OCH₃) exhibit moderate yields (60%) and are intermediates for enzyme inhibitors . Ortho-methoxy derivatives (2-OCH₃) show higher yields (67%) due to reduced steric hindrance during synthesis .
- Hydroxy Groups : The 3-hydroxy-4-methoxy derivative has a lower synthesis yield (47%) compared to its analogues, likely due to competing side reactions from the ortho-dihydroxy system .
Electronic Effects: Electron-withdrawing groups (e.g., 4-NO₂) enhance electrophilic reactivity, making such derivatives suitable for further functionalization . 4-COOH derivatives exhibit metal-chelating properties, expanding their use in coordination chemistry .
Biological Relevance :
- The 3-hydroxy-4-methoxy compound is utilized in synthesizing carboxamide derivatives (e.g., compound 46 ), which are tested as kinase inhibitors .
- 4-Methoxy and 2-hydroxy analogues are employed in agrochemicals and pyrophosphatase inhibitors, respectively .
Physical Properties :
- Melting Points : The target compound’s decomposition point (186–192°C) is comparable to other hydroxy-substituted derivatives but higher than methoxy-only analogues, suggesting stronger intermolecular hydrogen bonding .
- Solubility : Derivatives with polar groups (e.g., -OH, -COOH) show improved aqueous solubility compared to nitro- or methoxy-substituted variants .
Biological Activity
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure. Its molecular formula is , with a molecular weight of approximately 237.21 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring enhances its solubility and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and cell proliferation.
- Antimicrobial Action : Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. In vitro studies have reported its effectiveness against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest the potential for developing new antibiotics based on this compound.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell culture models. Studies have shown:
- Reduction in TNF-alpha : Decreased levels of tumor necrosis factor-alpha (TNF-α) were observed in treated cells.
- Inhibition of COX enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
Preliminary investigations into the anticancer effects have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
These results indicate that it may serve as a lead compound for further development in cancer therapeutics.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against Mycobacterium tuberculosis. The compound showed an IC50 value of 0.9 µM, indicating potent activity against this pathogen .
- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a significant decrease in inflammation markers in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent .
- Anticancer Studies : A recent investigation into its anticancer properties revealed that it induces apoptosis through mitochondrial pathways, showing promise as a treatment for breast cancer .
Q & A
Q. What are the optimal synthetic routes for 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole core, followed by carboxylation. Key steps include:
- Nitrile Oxide Preparation : Reacting 3-hydroxy-4-methoxybenzonitrile with hydroxylamine under acidic conditions to generate the nitrile oxide intermediate .
- Cyclization : Using a dipolar cycloaddition with acetylene derivatives (e.g., propiolic acid) at 60–80°C in a polar solvent (e.g., DMF) to form the isoxazole ring .
- Carboxylation : Introducing the carboxylic acid group via CO₂ insertion under high pressure (5–10 atm) using Pd catalysts .
Optimization : Adjust pH (6.5–7.5) during cyclization to minimize side reactions, and use continuous flow reactors for scalable production .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Analytical validation requires:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%) .
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.5 ppm for aromatic protons; δ 3.8 ppm for methoxy group) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 248.06 .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Desiccate to prevent hydrolysis of the methoxy and carboxylic acid groups .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, methylation) on the phenyl ring influence biological activity?
- Methodological Answer : Systematic SAR studies reveal:
- Halogenation : Bromine at the 3-position (as in 3-Bromo-4-chlorophenyl analogs) enhances cytotoxicity (IC₅₀ = 12 µM vs. HCT-116 cells) by increasing hydrophobic interactions with kinase active sites .
- Methoxy vs. Hydroxy : The 4-methoxy group improves metabolic stability compared to hydroxylated analogs, as shown in microsomal assays (t₁/₂ > 120 min vs. 30 min) .
Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, then evaluate using kinase inhibition assays .
Q. What computational strategies are effective for predicting binding modes with target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
